molecular formula C10H16Cl2N2O2S B2430366 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride CAS No. 2172074-57-4

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride

Cat. No.: B2430366
CAS No.: 2172074-57-4
M. Wt: 299.21
InChI Key: BSOMRQIJQPETFQ-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C10H14N2O2S2ClH It is a derivative of thiazole and piperidine, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride typically involves the condensation of a piperidine derivative with a thiazole derivativeThe final product is then converted to its dihydrochloride salt form for stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the thiazole or piperidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazole sulfur.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperidine or thiazole rings .

Scientific Research Applications

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but has a phenyl group instead of a thiazole ring.

    2-(Piperidin-4-yl)acetamides: These compounds share the piperidine moiety but differ in the acyl group attached to the nitrogen.

Uniqueness

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties

Biological Activity

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features combining thiazole and piperidine moieties. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2S2ClH and is characterized by a thiazole ring linked to a piperidine derivative. The presence of these heterocycles contributes to its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogenic microorganisms.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 0.0039 mg/mL
Escherichia coli 0.025 mg/mL
Candida albicans 32 µg/mL
Klebsiella pneumoniae 512 µg/mL

These results indicate strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with complete inhibition observed at low concentrations .

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The thiazole ring is believed to play a critical role in binding to bacterial enzymes, thereby inhibiting their function .

Case Studies and Research Findings

  • Study on Antibacterial Properties : A comprehensive evaluation was conducted on various derivatives of piperidine and thiazole compounds, including this compound. The study found that modifications in the piperidine ring significantly affected the antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • In Vivo Studies : In vivo experiments demonstrated that this compound exhibited significant anti-inflammatory effects in murine models, reducing edema and pain associated with inflammatory responses. The results suggest potential applications in treating inflammatory diseases .
  • Molecular Docking Studies : Molecular docking simulations indicated that this compound effectively binds to key targets involved in bacterial resistance mechanisms, such as DNA gyrase and other essential enzymes . This binding affinity underscores its potential as a lead compound for further development.

Properties

IUPAC Name

2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMRQIJQPETFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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